molecular formula C48H50O2P2 B14770771 (R)-5,5'-Dodecamethylenedioxy-2,2'-bis(diphenyl phosphino)biphenyl

(R)-5,5'-Dodecamethylenedioxy-2,2'-bis(diphenyl phosphino)biphenyl

Cat. No.: B14770771
M. Wt: 720.9 g/mol
InChI Key: LDCLIRKXVKCMPK-UHFFFAOYSA-N
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Description

(R)-5,5'-Dodecamethylenedioxy-2,2'-bis(diphenyl phosphino)biphenyl is a chiral bisphosphine ligand featuring a biphenyl backbone substituted with dodecamethylenedioxy groups (–O(CH₂)₁₂O–) at the 5,5'-positions and diphenylphosphine (–PPh₂) groups at the 2,2'-positions. The extended dodecamethylene chain introduces flexibility and lipophilicity, while the biphenyl core and phosphine groups enable coordination to transition metals, making it valuable in asymmetric catalysis. Its (R)-configuration ensures enantioselectivity in reactions such as hydrogenation and cross-coupling .

Properties

Molecular Formula

C48H50O2P2

Molecular Weight

720.9 g/mol

IUPAC Name

(24-diphenylphosphanyl-7,20-dioxatricyclo[19.3.1.12,6]hexacosa-1(24),2,4,6(26),21(25),22-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C48H50O2P2/c1-2-4-6-8-22-36-50-40-32-34-48(52(43-27-17-11-18-28-43)44-29-19-12-20-30-44)46(38-40)45-37-39(49-35-21-7-5-3-1)31-33-47(45)51(41-23-13-9-14-24-41)42-25-15-10-16-26-42/h9-20,23-34,37-38H,1-8,21-22,35-36H2

InChI Key

LDCLIRKXVKCMPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine hydrides.

Scientific Research Applications

®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis .

Comparison with Similar Compounds

Variations in Alkylene Chain Length

Key Example :

  • (S)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl (CAS: 1225281-43-5) Structural Difference: Shorter decamethylene chain (–O(CH₂)₁₀O–) vs. dodecamethylene. Impact: Reduced chain length decreases lipophilicity and may alter solubility in non-polar solvents.
Property (R)-Dodecamethylenedioxy Derivative (S)-Decamethylenedioxy Derivative
Molecular Weight ~700–750 (estimated) 692.80
Alkylene Chain Length C₁₂ C₁₀
Configuration R S
Application Asymmetric catalysis (theoretical) Research use (e.g., ligand screening)

Substituent Effects: Electronic and Steric Modifications

Key Examples :

(R)-Cl-MeO-BIPHEP (CAS: 185913-97-7)

  • Structure : 5,5′-Dichloro-6,6′-dimethoxy substituents on biphenyl with –PPh₂ groups.
  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups create a polarized environment, enhancing metal-ligand electron transfer.
  • Application : Rhodium-catalyzed asymmetric hydrogenation, achieving >95% ee in pharmaceutical intermediates .

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Structure: Dicyclohexylphosphine (–PCy₂) and methoxy groups. Steric Impact: Bulkier –PCy₂ groups increase steric hindrance, favoring selective binding to larger metal centers (e.g., Pd, Pt). Application: Cross-coupling reactions requiring high steric control .

Property (R)-Dodecamethylenedioxy Derivative (R)-Cl-MeO-BIPHEP 2-Dicyclohexylphosphino Derivative
Substituents –O(CH₂)₁₂O– –Cl, –OMe –OMe, –PCy₂
Molecular Weight ~700–750 651.50 410.52
Key Electronic Effect Neutral (ether linkage) Polarized Electron-donating (–OMe)
Catalytic Use Case Theoretical Hydrogenation Cross-coupling

Stereochemical and Backbone Modifications

Key Examples :

(S)-(-)-XylBINAP

  • Structure : Binaphthyl backbone with bis(3,5-xylyl)phosphine groups.
  • Comparison : The binaphthyl core provides rigid C₂ symmetry, whereas the biphenyl backbone in the target compound offers torsional flexibility.
  • Application : Asymmetric isomerization (e.g., Takasago menthol synthesis) .

6,6'-[[3,3',5,5'-Tetrakis(tert-butyl)biphenyl-2,2'-diyl]bis(oxy)]bis-dibenzo[d,f][1,3,2]dioxaphosphepin

  • Structure : Bulky tert-butyl groups and oxygen-bridged phosphine rings.
  • Impact : Extreme steric bulk stabilizes metal complexes against decomposition, ideal for hydroformylation .
Property (R)-Dodecamethylenedioxy Derivative (S)-XylBINAP Tert-Butyl Dioxaphosphepin
Backbone Biphenyl Binaphthyl Biphenyl with oxygen bridges
Steric Profile Moderate (flexible chain) High (rigid) Extremely high
Thermal Stability Moderate High Very high

Commercial Availability and Purity

  • (R)-Cl-MeO-BIPHEP : Available at >95% purity (Strem Chemicals), priced at ~$35,000/5g .
  • (S)-Decamethylenedioxy Derivative : Sold by Shanghai Jinpan Biotech at >95% purity for research .
  • Dicyclohexylphosphino Derivatives: Offered by Kanto Reagents at >97% purity .

Q & A

Q. Methodology :

  • Synthesis : Synthesize analogs with varying bridge lengths (C6–C18) via nucleophilic substitution of biphenol precursors with α,ω-dihaloalkanes.
  • Characterization : Use X-ray crystallography (SHELX refinement ) and NOESY NMR to confirm bridge geometry and rigidity.
  • Catalytic Testing : Employ hydroformylation or hydrogenation reactions with Rh or Ru complexes; analyze products via chiral GC or HPLC.

How do conflicting crystallographic and NMR data regarding the ligand’s conformation in metal complexes arise, and how can they be resolved?

Advanced Research Focus
Crystallography may show a rigid, preorganized ligand structure, while NMR in solution might indicate dynamic behavior due to solvent effects or temperature. Such contradictions stem from differences in solid-state vs. solution-phase environments.

Q. Methodology :

  • Variable-Temperature NMR : Probe conformational flexibility by observing splitting/coalescence of diastereotopic protons.
  • DFT Calculations : Compare optimized geometries (Gaussian 16, B3LYP/6-31G*) with experimental crystallographic data .
  • Paramagnetic NMR : Use Co(II) or Fe(II) complexes to enhance relaxation rates and detect minor conformers.

What strategies mitigate enantioselectivity drops in high-temperature reactions using this ligand?

Advanced Research Focus
At elevated temperatures, ligand dissociation or conformational lability can reduce enantioselectivity. Solutions include:

  • Backbone Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5,5'-positions to strengthen metal-phosphine bonds .
  • Additives : Use silver salts (AgOTf) to scavenge weakly coordinating anions or stabilize the active catalyst species.

Q. Methodology :

  • 31P NMR : Detect phosphine oxide impurities (δ ~25 ppm) and confirm stereopurity via splitting patterns .
  • Chiral HPLC : Use a Chiralpak IA column with hexane/iPrOH eluent to resolve enantiomers.
  • Elemental Analysis : Match experimental C/H/N/P ratios to theoretical values (error <0.3%).

What computational methods predict this ligand’s performance in untested catalytic reactions?

Advanced Research Focus
Density functional theory (DFT) can model transition states and identify steric/electronic factors governing selectivity.

Q. Methodology :

  • Docking Simulations : Map ligand-metal-substrate interactions in software like Schrödinger.
  • Energy Decomposition Analysis (EDA) : Quantify contributions from Pauli repulsion and electrostatic interactions in key transition states .

Why does this ligand underperform in aqueous-phase catalysis, and how can this be addressed?

Advanced Research Focus
Hydrophobic dodecamethylenedioxy groups reduce solubility in water, limiting substrate access.

Q. Methodology :

  • Micellar Systems : Use surfactants (e.g., SDS) to create hydrophobic pockets in water .
  • PEGylation : Attach polyethylene glycol chains to the bridge to enhance hydrophilicity without sacrificing rigidity.

How does the ligand’s stability vary under oxidative vs. reductive conditions?

Basic Research Focus
Phosphine ligands are prone to oxidation, but the electron-rich diphenylphosphino groups and methoxy substituents may enhance stability.

Q. Methodology :

  • TGA/DSC : Measure decomposition temperatures under N₂ vs. O₂ atmospheres.
  • Cyclic Voltammetry : Identify oxidation potentials (e.g., Epa for P→P=O) in acetonitrile .

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